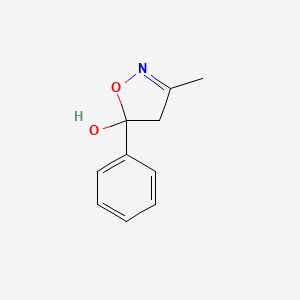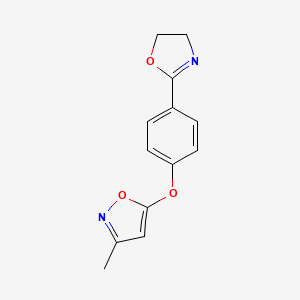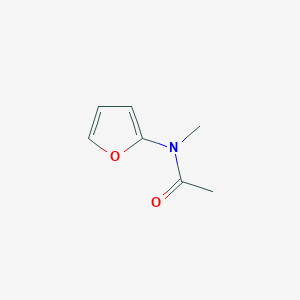![molecular formula C13H13N5 B12896144 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine CAS No. 13994-74-6](/img/structure/B12896144.png)
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic ring system with a hydrazinyl group at the 5-position, a methyl group at the 7-position, and a phenyl group at the 2-position.
Vorbereitungsmethoden
The synthesis of 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt mitochondrial functions and cause DNA damage in certain cell types . The compound’s hydrazinyl group can form reactive intermediates that interact with cellular components, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the position and type of substituents.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs of purine bases and have been evaluated for their potential as GABA receptor agonists and kinase inhibitors.
Imidazo[1,2-a]pyrazines: These compounds are used as hydrogen bonding sensors and have applications in measuring hydrogen bond strength in pharmaceutical molecules.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13994-74-6 |
|---|---|
Molekularformel |
C13H13N5 |
Molekulargewicht |
239.28 g/mol |
IUPAC-Name |
(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)hydrazine |
InChI |
InChI=1S/C13H13N5/c1-9-7-12(17-14)18-8-11(16-13(18)15-9)10-5-3-2-4-6-10/h2-8,17H,14H2,1H3 |
InChI-Schlüssel |
CZSLEHPGYXDFQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC(=CN2C(=C1)NN)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)





![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
